CID 18377525
Description
CID 18377525, identified as oscillatoxin F, belongs to the oscillatoxin family of marine natural products. These compounds are secondary metabolites produced by cyanobacteria and are characterized by their macrocyclic lactone structures with varying substituents. Structural elucidation via GC-MS and mass spectral analysis (Figure 1 in ) highlights its molecular framework, which includes a polyketide-derived backbone with hydroxyl and methyl groups differentiating it from analogs .
Properties
Molecular Formula |
C10H23Si |
|---|---|
Molecular Weight |
171.37 g/mol |
InChI |
InChI=1S/C10H23Si/c1-8(2)11(9(3)4)10(5,6)7/h8-9H,1-7H3 |
InChI Key |
IZOZUGQXMKLORV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 18377525” involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which can improve the compound’s solubility and stability
Other Synthetic Methods: Various other synthetic routes may be employed, depending on the specific requirements of the compound’s application.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial production are often proprietary and may involve advanced techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 18377525” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidation states of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Compound “CID 18377525” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions.
Industry: The compound is used in industrial processes, including the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of compound “CID 18377525” involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Structural Analogs in the Oscillatoxin Family
The oscillatoxin derivatives share a conserved macrocyclic core but differ in substituents, which influence their bioactivity and physicochemical properties. Key analogs include:
Key Differences and Implications
- Functional Groups : Oscillatoxin F’s C-3 hydroxyl and C-30 methyl groups may enhance its solubility and target binding compared to oscillatoxin D and E. The methyl group in 30-methyl-oscillatoxin D similarly improves lipophilicity, correlating with increased cellular uptake .
- Bioactivity Trends : Oscillatoxin D and E demonstrate cytotoxicity via ion channel disruption, while methylated derivatives (e.g., 30-methyl-D) show improved pharmacokinetic profiles. Oscillatoxin F’s bioactivity is hypothesized to align with these mechanisms but requires empirical validation .
- Synthetic Accessibility : Oscillatoxin F’s structural complexity poses challenges for total synthesis, unlike simpler analogs like oscillatoxin E, which have been synthesized via modular polyketide pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
